1,9-dimethyl-10H-phenothiazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13NS |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1,9-dimethyl-10H-phenothiazine |
InChI |
InChI=1S/C14H13NS/c1-9-5-3-7-11-13(9)15-14-10(2)6-4-8-12(14)16-11/h3-8,15H,1-2H3 |
InChI Key |
TXKZJZMFWNAISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=CC=CC(=C3N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Directed Chemical Transformations of Phenothiazines
Established Synthetic Routes to the Phenothiazine (B1677639) Core
The construction of the fundamental phenothiazine ring system can be achieved through several established synthetic strategies, primarily involving the formation of the central thiazine (B8601807) ring.
A foundational and widely utilized method for synthesizing the phenothiazine core is the direct sulfurization of diphenylamines. The classical approach, known as the Bernthsen reaction, typically involves heating a diarylamine with elemental sulfur, often in the presence of a catalyst like iodine, to induce cyclization. slideshare.netdtic.mil This reaction fuses the two benzene (B151609) rings through a sulfur bridge.
For the synthesis of specifically substituted phenothiazines, such as the 1,9-dimethyl analog, appropriately substituted diarylamines are required. A reported synthesis for 1,9-dimethyl-10H-phenothiazine involves the reaction of bis(o-tolyl)amine with elemental sulfur and a catalytic amount of iodine in a high-boiling solvent like o-dichlorobenzene (ODCB) at elevated temperatures. uky.edu Another strategy involves the reaction of 3-methoxy-2-methylaniline (B139353) with 1-bromo-3-methoxy-2-methylbenzene (B1288043) to form the diarylamine intermediate, which is then cyclized using sulfur and iodine to yield the 1,9-dimethylphenothiazine core. rsc.org
Table 1: Examples of Sulfurization Reactions for Phenothiazine Synthesis
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Diphenylamine (B1679370) | Sulfur, Iodine (catalyst) | 10H-Phenothiazine | slideshare.netdtic.mil |
| Bis(o-tolyl)amine | Sulfur, Iodine (catalyst), ODCB | This compound | uky.edu |
Modern cross-coupling reactions provide powerful alternatives to direct sulfurization for constructing the phenothiazine skeleton. These methods often offer milder reaction conditions and greater functional group tolerance.
The Ullmann condensation (or Ullmann-type coupling) traditionally involves copper-catalyzed reactions to form carbon-nitrogen and carbon-sulfur bonds. nih.govdiva-portal.org In the context of phenothiazine synthesis, this can be applied via an intramolecular S-arylation of an o-aminothiophenol derivative or through an intermolecular coupling followed by cyclization. nih.govresearchgate.net For instance, a substituted o-halobenzothiophenol can be coupled with an o-haloaniline in the presence of a copper catalyst to build the necessary diaryl sulfide (B99878) linkage, which can then cyclize.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for C-N bond formation. mdpi.comnih.gov This reaction can be employed to synthesize phenothiazines by coupling an o-aminothiophenol with an o-dihaloarene or by an intramolecular cyclization of a pre-formed o-halo-o'-aminodiaryl sulfide. nih.govresearchgate.net These palladium-catalyzed routes are noted for their efficiency and broad substrate scope, allowing for the synthesis of complex phenothiazine derivatives. mdpi.comnih.gov For example, the synthesis of 1-methoxyphenazine (B1209711) scaffolds has been achieved through a Buchwald-Hartwig cross-coupling followed by reductive cyclization, demonstrating the power of this methodology in building related heterocyclic systems. nih.gov
Strategic Derivatization of this compound and Related Analogs
Once the this compound core is synthesized, its properties can be finely tuned through strategic derivatization at three key positions: the thiazine nitrogen (N-10), the peripheral carbon atoms of the benzenoid rings, and the thiazine sulfur atom (S-5).
The nitrogen atom at the 10-position of the phenothiazine ring is a common site for modification. The acidic N-H proton can be readily removed by a base, and the resulting anion can be alkylated or acylated to introduce a wide variety of substituents.
A common method involves deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., ethyl bromide, 2-bromopropane) or an acyl chloride. uky.edunih.govacs.org This approach has been used to synthesize a series of N-substituted 1,9-dimethylphenothiazines, including 10-ethyl, 10-isopropyl, and 10-phenyl derivatives. uky.edu The N-arylation can be accomplished using Buchwald-Hartwig conditions, coupling the phenothiazine with an aryl bromide. uky.edu
Table 2: N-Substitution of this compound
| Reagent 1 | Reagent 2 | Product | Reference |
|---|---|---|---|
| NaH | Ethyl bromide | 10-Ethyl-1,9-dimethyl-10H-phenothiazine | uky.edu |
| NaH | 2-Bromopropane | 10-Isopropyl-1,9-dimethyl-10H-phenothiazine | uky.edu |
| NaH | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | 2-(4-(3,4-Dichlorobenzyl)piperazine-1-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one | acs.org |
Introducing substituents onto the aromatic rings of the phenothiazine core can significantly alter its electronic properties. This can be achieved either by using pre-functionalized starting materials in a "bottom-up" synthesis or by direct electrophilic substitution on a pre-formed phenothiazine ring.
The sulfur atom in the thiazine ring is susceptible to oxidation, allowing for the formation of the corresponding phenothiazine-5-oxide (sulfoxide) and phenothiazine-5,5-dioxide (sulfone). This transformation dramatically alters the geometry and electronic nature of the heterocyclic system, moving from a folded "butterfly" conformation in the parent phenothiazine to a more planar structure in the oxidized forms. rsc.org
Selective oxidation to the sulfoxide (B87167) can be achieved using a variety of reagents under controlled conditions. Common oxidants include hydrogen peroxide (H₂O₂), often in acetic acid or in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). chemrxiv.orgresearchgate.netnih.gov Over-oxidation to the sulfone can occur, but conditions can be optimized to favor the sulfoxide. For instance, using reagents like sodium hypochlorite (B82951) at high pH has been shown to be a selective method for converting thioethers to sulfoxides. google.com
Further oxidation to the sulfone is typically accomplished using stronger oxidizing agents or more forcing conditions. A common and effective method is the use of excess hydrogen peroxide in glacial acetic acid. researchgate.netresearchgate.net This oxidation has been applied to a 2,8-functionalized-1,9-dimethylphenothiazine derivative to yield the corresponding sulfone, which exhibited significantly different photophysical properties compared to its unoxidized precursor. rsc.org
Table 3: Reagents for the Oxidation of the Phenothiazine Sulfur Atom
| Product | Oxidizing Agent(s) | Reference |
|---|---|---|
| Phenothiazine-5-oxide (Sulfoxide) | Hydrogen peroxide, Nitrous acid | chemrxiv.org |
| Phenothiazine-5-oxide (Sulfoxide) | Ferric nitrate (B79036) nonahydrate, Oxygen | chemrxiv.org |
| Phenothiazine-5-oxide (Sulfoxide) | m-Chloroperoxybenzoic acid (m-CPBA) | nih.gov |
| Phenothiazine-5,5-dioxide (Sulfone) | Hydrogen peroxide in glacial acetic acid | researchgate.netresearchgate.net |
| Phenothiazine-5,5-dioxide (Sulfone) | Calcium permanganate | dtic.mil |
Mechanistic Investigations of Phenothiazine Chemical Reactions
Exploration of Smiles Rearrangement Pathways
The synthesis of substituted phenothiazines, including this compound, often employs the Smiles rearrangement, a powerful intramolecular nucleophilic aromatic substitution. researchgate.netclockss.orgresearchgate.netnih.gov This rearrangement is a key step in the cyclization process that forms the characteristic tricyclic structure of phenothiazines. The synthesis of 1,2-dimethylphenothiazines, for instance, is achieved through the Smiles rearrangement of 3,4-dimethyl-2-formamido-2′-nitrodiphenylsulfides. researchgate.net
The general mechanism for the synthesis of phenothiazines via the Smiles rearrangement involves the following key steps:
Condensation: The synthesis typically begins with the condensation of an appropriately substituted aminothiophenol with a halonitrobenzene. researchgate.net In the case of 1,9-dimethylphenothiazine, this would involve a precursor like 2-amino-3-methylthiophenol reacting with a substituted nitrobenzene.
Formylation: The resulting diphenyl sulfide is often formylated to protect the amino group and facilitate the subsequent rearrangement. researchgate.net
Smiles Rearrangement: The crucial Smiles rearrangement occurs under basic conditions, such as in the presence of alcoholic potassium hydroxide. researchgate.net The formamido group's nitrogen atom acts as a nucleophile, attacking the carbon atom of the nitro-activated ring that is bonded to the sulfur atom. This forms a spirocyclic intermediate.
Ring Opening and Cyclization: The intermediate then rearranges, leading to the migration of the aryl group from the sulfur to the nitrogen atom. Subsequent elimination of the nitro group and ring closure yields the phenothiazine skeleton. clockss.org
The regioselectivity of the final product is dictated by the substitution pattern of the initial reactants. For this compound, the methyl groups on the precursor aromatic rings direct the cyclization to yield the desired isomer. It has been noted that in certain cases, such as with halonitrobenzenes containing two ortho nitro groups, the Smiles rearrangement and ring closure can occur simultaneously in situ. researchgate.net
A study on the synthesis of 2,8-functionalized-1,9-dimethyl-phenothiazines highlights that the introduction of methyl groups at the 1 and 9 positions can effectively resolve issues of regioselectivity during synthesis. rsc.org While this particular synthesis utilized a Buchwald-Hartwig cross-coupling followed by a sulfur-iodine mediated cyclization, the principle of using blocking groups to direct the formation of specific isomers is a common strategy in phenothiazine chemistry and is analogous to the directing effects observed in Smiles rearrangement pathways. rsc.org
Table 1: Key Steps in the Synthesis of Substituted Phenothiazines via Smiles Rearrangement
| Step | Description | Key Reagents/Conditions |
| 1. Condensation | Formation of a diphenyl sulfide from an aminothiophenol and a halonitrobenzene. | Ethanolic sodium acetate |
| 2. Formylation | Protection of the amino group as a formamide. | Formic acid |
| 3. Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Alcoholic potassium hydroxide |
| 4. Cyclization | Ring closure to form the phenothiazine core. | Elimination of the activating group (e.g., nitro group) |
Radical Reaction Mechanisms Associated with Phenothiazine Transformations
Phenothiazines, including this compound, are well-known for their ability to undergo oxidation to form stable radical cations. pnas.org This propensity for electron transfer is central to many of their applications and subsequent chemical transformations. The presence of methyl groups at the 1 and 9 positions sterically hinders the planarization that typically accompanies oxidation, leading to an increase in the oxidation potential compared to unsubstituted or 3,7-disubstituted phenothiazines. rsc.org
The radical reactions of phenothiazines can be broadly categorized into three primary mechanisms: Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET).
Single Electron Transfer (SET): This is often the initial step in the radical reactions of phenothiazines. The nitrogen or sulfur atom of the phenothiazine ring donates an electron to an oxidant, forming a phenothiazine radical cation. pnas.orgresearchgate.net
PTZ → PTZ•+ + e-
This process is fundamental to the function of phenothiazine derivatives as photoredox catalysts, where the photoexcited phenothiazine initiates an electron transfer cascade. diva-portal.org The stability of the resulting radical cation is a key factor in its subsequent reactivity. For 1,9-dimethylphenothiazine derivatives, the radical cation is particularly stable, allowing for its use as a chemical oxidant. rsc.org
Hydrogen Atom Transfer (HAT): In this mechanism, the N-H proton of the phenothiazine is abstracted by a radical species, resulting in a neutral phenothiazinyl radical. This pathway is particularly relevant in the context of the antioxidant activity of phenothiazines. nih.gov
PTZ-H + R• → PTZ• + R-H
Computational studies have shown that for phenothiazine and its derivatives, the HAT mechanism is dominant when reacting with certain reactive oxygen species like hydroperoxyl (HOO•) and methylperoxyl (CH3OO•) radicals. nih.gov
Radical Adduct Formation (RAF): This mechanism involves the direct addition of a radical to one of the aromatic carbon atoms of the phenothiazine ring. nih.gov This pathway is significant, especially for reactions where HAT from the aromatic C-H bonds is energetically unfavorable due to the disruption of aromaticity. nih.gov The RAF mechanism can involve multiple sites on the aromatic rings. nih.gov
The interplay between these mechanisms is influenced by the nature of the reacting radical, the solvent, and the substitution pattern on the phenothiazine core. For this compound, the steric hindrance from the methyl groups not only affects the oxidation potential but also likely influences the accessibility of the different reaction sites for radical attack.
The oxidation of this compound can proceed further to a dication under certain conditions. The formation of these oxidized species is often accompanied by distinct changes in the UV-vis absorption spectra, providing a means to monitor the reaction progress. rsc.org The stability of the radical cation of an N-ethyl-1,9-dimethyl-3,7-bis(trifluoromethyl)phenothiazine has been demonstrated, highlighting the robustness of this class of compounds in their radical forms. rsc.org
Table 2: Radical Reaction Mechanisms of Phenothiazines
| Mechanism | Description | Example Reactant |
| Single Electron Transfer (SET) | The phenothiazine donates an electron to form a radical cation. | Chemical oxidants, photo-oxidants |
| Hydrogen Atom Transfer (HAT) | A radical abstracts the hydrogen atom from the N-H group. | Peroxyl radicals (ROO•) |
| Radical Adduct Formation (RAF) | A radical adds directly to a carbon atom of the aromatic ring. | Hydroxyl radical (HO•) |
Based on a thorough review of the provided search results, detailed spectroscopic and spectrometric data specifically for the compound This compound is not available. The search results contain information on the parent compound, phenothiazine, and various other derivatives, but not the specific 1,9-dimethyl isomer requested.
For instance, while one study focuses on 1,9-diazaphenothiazine and employs the advanced NMR techniques mentioned in the outline (COSY, NOESY, HSQC, HMBC), this is a structurally different compound containing nitrogen atoms in the aromatic rings instead of methyl groups. nih.gov Other articles discuss general analytical methods for phenothiazines or detail the characterization of different derivatives. rsc.orgrsc.orgmdpi.comacs.orgnih.gov
Without specific experimental data for this compound, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline and focuses solely on this compound. Creating content for the specified sections would require fabricating data, which is contrary to the core instructions of providing factual and accurate information.
Advanced Spectroscopic Characterization and Structural Elucidation of Phenothiazines
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For a molecule like 1,9-dimethyl-10H-phenothiazine, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.
While a specific, published FT-IR spectrum for this compound could not be located, the expected vibrational modes can be predicted based on the known spectra of phenothiazine (B1677639) and related substituted compounds. Key expected absorptions would include:
N-H Stretching: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the central ring.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aryl-amine C-N bond would likely be found in the 1250-1360 cm⁻¹ range.
C-S Stretching: The C-S bond vibrations are typically weaker and appear in the fingerprint region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would provide information on the substitution pattern and are expected in the 675-900 cm⁻¹ range.
Without experimental data, a definitive table of vibrational frequencies for this compound cannot be compiled.
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Analysis of Molecular Conformation, Folding Angle, and Planarity
A critical feature of the phenothiazine skeleton is its non-planar, folded conformation along the axis connecting the sulfur and nitrogen atoms. This "butterfly" or dihedral angle is a key structural parameter. For other phenothiazine derivatives, this angle can vary significantly depending on the nature and position of the substituents.
Investigation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding
A detailed analysis of the crystal packing would reveal the network of these interactions, but this is contingent on obtaining single crystals of sufficient quality for X-ray diffraction analysis, for which there is no published data.
Electronic Structure and Photophysical/electrochemical Properties of Phenothiazines
Photoluminescence and Emission Characteristics
Room Temperature Phosphorescence (RTP) Studies and Conformational Influence
The phenomenon of room temperature phosphorescence (RTP) in phenothiazine (B1677639) derivatives is a subject of ongoing research. Studies on various substituted phenothiazines have revealed that their molecular conformation plays a crucial role in the observation and characteristics of RTP. rsc.orgrsc.org Phenothiazine molecules can exist in different conformations, often described as quasi-axial and quasi-equatorial, which can significantly influence their phosphorescent properties. rsc.org
Electrochemical Properties: Redox Behavior and Associated Energy Levels
The electrochemical behavior of phenothiazine and its derivatives is well-characterized by their ability to undergo reversible oxidation processes, making them strong electron donors. nih.gov This redox activity is central to their application in various fields, including organic electronics.
Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials
Cyclic voltammetry is the primary technique used to investigate the redox properties of phenothiazine derivatives. It allows for the determination of their oxidation and reduction potentials. For phenothiazines, the first oxidation is typically a reversible one-electron process, leading to the formation of a stable radical cation. uky.eduutexas.edu The potential at which this occurs is influenced by the nature and position of substituents on the phenothiazine core.
While cyclic voltammograms for numerous phenothiazine derivatives are reported in the literature, specific CV data for 1,9-dimethyl-10H-phenothiazine, detailing its precise oxidation and reduction potentials, could not be located. A study on the related compound, N-ethyl-3,7-dimethylphenothiazine, showed a first oxidation potential at +0.174 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. uky.edu It is expected that the methyl groups in the 1 and 9 positions would similarly influence the redox potential of the phenothiazine core through their electron-donating inductive effects, though the exact values remain undetermined from the available data.
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic and optical properties of a molecule. For phenothiazine derivatives, these energy levels can be estimated from cyclic voltammetry data. The HOMO energy is related to the onset of the first oxidation potential, while the LUMO energy can be determined from the onset of the reduction potential or calculated using the HOMO energy and the optical band gap (determined from UV-visible absorption spectroscopy). scispace.comphyschemres.org
A high HOMO energy level is indicative of a strong electron-donating character. scispace.com Given the electron-donating nature of methyl groups, it is anticipated that this compound would possess a relatively high HOMO energy level. However, without the specific oxidation and reduction potentials from experimental CV measurements for this compound, the precise HOMO and LUMO energy levels cannot be calculated and presented in a data table.
Assessment of Electron Donor and Acceptor Capabilities of Phenothiazine Derivatives
The inherent electronic structure of the phenothiazine core, with its electron-rich nitrogen and sulfur heteroatoms, endows it with strong electron-donating (p-type) properties. nih.gov This makes phenothiazine and its derivatives excellent candidates for use as electron donors in various applications, such as in the formation of charge-transfer complexes and as components in organic electronic devices. scite.ai
The introduction of electron-donating substituents, such as methyl groups, further enhances this electron-donating capability. Therefore, this compound is expected to be a potent electron donor. The assessment of its precise donor strength would typically involve comparing its ionization potential or oxidation potential with that of other known donor molecules. Regrettably, specific experimental data to quantify the electron donor capability of this compound is not available in the reviewed literature.
Theoretical and Computational Chemistry Approaches to Phenothiazine Research
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and ground-state properties of molecules. It has been widely applied to phenothiazine (B1677639) systems to elucidate their fundamental characteristics.
Geometry Optimization and Conformational Energy Landscape Analysis
The phenothiazine core is known for its distinctive non-planar "butterfly" structure, a result of the folding along the nitrogen-sulfur axis. rsc.orgmdpi.com DFT calculations are crucial for accurately predicting this geometry. The process of geometry optimization seeks the lowest energy arrangement of atoms in the molecule, providing key structural parameters. scielo.br For phenothiazine derivatives, this includes the calculation of the dihedral or "folding" angle of the central ring, which significantly influences the molecule's electronic properties. acs.org
The presence of methyl groups at the 1 and 9 positions of the phenothiazine ring in 1,9-dimethyl-10H-phenothiazine introduces specific steric interactions that modulate this folding angle. DFT calculations can precisely quantify these effects. Conformational analysis using DFT can identify different stable or metastable conformers and their relative energies. mdpi.com For instance, studies on related phenothiazine cations have shown that different conformers can exist with slight energy differences. mdpi.com The stability of the optimized geometry is confirmed by frequency calculations; the absence of imaginary frequencies indicates a true energy minimum on the potential energy surface. scielo.bremerald.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species and with light. samipubco.comresearchgate.net
For phenothiazine derivatives like This compound , the HOMO is typically localized on the electron-rich phenothiazine ring, particularly involving the nitrogen and sulfur atoms, reflecting its strong electron-donating character. rsc.orgbohrium.com The LUMO's location can vary depending on the substituents. In a study on a related 2,8-functionalized-1,9-dimethyl-phenothiazine, the HOMO was found to be localized on the phenothiazine heterocyclic ring, while the LUMO was predominantly on the electron-withdrawing benzoyl groups. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally implies higher reactivity and easier electronic excitation. numberanalytics.com DFT calculations provide accurate estimations of these orbital energies and their gap, which are fundamental to understanding the molecule's electronic behavior. samipubco.comresearchgate.net
Calculation of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)
Building upon FMO analysis, DFT can be used to calculate a range of global reactivity descriptors that quantify a molecule's chemical behavior. samipubco.comresearchgate.net These descriptors provide a more nuanced understanding of reactivity than HOMO-LUMO energies alone.
Chemical Hardness (η) and its inverse, Chemical Softness (S) , are measures of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. ijarset.com
Electronegativity (χ) describes the ability of a molecule to attract electrons. ijarset.com
The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. ijarset.com A higher electrophilicity index indicates a better electron acceptor. ijarset.com
Nucleophilicity relates to the electron-donating ability of a molecule.
These descriptors are calculated from the energies of the HOMO and LUMO. ijarset.com For a molecule like This compound , these calculations would quantify its electron-donating (nucleophilic) nature, stemming from the phenothiazine core, and how the methyl substituents fine-tune this reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating electronic excited states and, consequently, the photophysical properties of molecules. emerald.com
Prediction of Vertical Transition Energies and Spectroscopic Properties
TD-DFT is widely used to calculate the energies of electronic transitions from the ground state to various excited states. emerald.comnih.gov These "vertical transition energies" correspond to the absorption of light and can be directly compared to experimental UV-Vis absorption spectra. rsc.org The calculations also provide the oscillator strength (f) for each transition, which is a measure of its intensity. researchgate.net
By applying TD-DFT to This compound , one can predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions responsible for these absorptions (e.g., π→π* or n→π*). emerald.com This theoretical insight is invaluable for interpreting experimental spectra and understanding how structural modifications impact the color and photophysical behavior of the molecule. nih.gov
Elucidation of Excited State Charge Transfer Character
A key feature of many phenothiazine-based systems is Intramolecular Charge Transfer (ICT), where the absorption of light causes a significant redistribution of electron density from the electron-donating phenothiazine unit to an electron-accepting part of the molecule. rsc.orgrsc.org TD-DFT is a powerful tool for characterizing the nature of excited states. nih.gov
By analyzing the molecular orbitals involved in a particular electronic transition, it's possible to determine if it possesses charge-transfer character. nih.gov If the transition is primarily from a HOMO localized on the donor part of the molecule to a LUMO on the acceptor part, the excited state is characterized as an ICT state. nih.gov For more complex transitions involving multiple orbital contributions, Natural Transition Orbitals (NTOs) analysis provides a more concise picture. NTOs transform the description of an excited state into a simple promotion of an electron from a single "hole" orbital to a single "particle" (electron) orbital, making the charge transfer character much clearer to visualize and quantify. github.iochinesechemsoc.org This analysis would reveal the extent of electron density shift upon excitation in This compound , which is fundamental to its potential applications in areas like organic electronics and sensing. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational dynamics and intermolecular interactions.
For phenothiazine derivatives, MD simulations are crucial for understanding their unique structural flexibility. The central 1,4-thiazine ring of the phenothiazine core is not planar and exists in a characteristic "butterfly" conformation. nih.govmdpi.com This structure can undergo a folding motion along the N-S axis. The dynamics of this motion, including the energy barriers and equilibrium geometries, are highly sensitive to the nature and position of substituents on the aromatic rings.
In the case of This compound , the presence of methyl groups at the 1 and 9 positions introduces significant steric hindrance. acs.org This steric crowding is expected to have a substantial impact on the conformational landscape of the molecule. MD simulations can elucidate several key aspects:
Conformational Preferences: Simulations can predict the preferred conformations (e.g., axial or equatorial) of the substituents and the dihedral angle of the central ring. Studies on sterically hindered phenothiazine derivatives have shown that substituents on the 1- or 9-position can force the molecule into a specific conformation. acs.org
Dynamic Behavior: MD can model the rate and pathway of the butterfly-like inversion of the phenothiazine ring system. The steric strain imposed by the 1,9-dimethyl substitution would likely increase the energy barrier for this inversion compared to the unsubstituted parent compound.
Intermolecular Interactions: In condensed phases (liquids or solids), MD simulations can reveal how molecules of this compound pack together and interact. This is critical for understanding properties in materials science, where intermolecular π-π stacking can be hindered by non-planar structures, which is beneficial for certain applications by inhibiting excited triplet-triplet annihilation. nih.gov
While specific MD simulation data for this compound is not extensively published, the methodology is well-established for related systems. Such simulations would typically analyze trajectories to quantify parameters like dihedral angle distributions, root-mean-square deviations (RMSD), and radial distribution functions to describe the structure and dynamics in detail.
Quantum Chemical Calculations for the Elucidation of Structure-Property Relationships
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental for understanding the electronic structure and optical properties of phenothiazine derivatives. samipubco.comresearchgate.netacs.org These methods allow for the calculation of various molecular properties that directly correlate with experimental observations and predict the behavior of new compounds. nih.govacs.org
For This compound , quantum chemical calculations can provide detailed insights into its structure-property relationships:
Electronic Properties: A key application of DFT is the calculation of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's electronic behavior. samipubco.com
The HOMO energy level is related to the ionization potential and indicates the electron-donating ability of the molecule. The electron-rich sulfur and nitrogen heteroatoms give phenothiazines strong electron-donating characteristics. acs.org
The LUMO energy level relates to the electron affinity.
The HOMO-LUMO gap is a crucial parameter that explains charge transport within the molecule and relates to its chemical reactivity and optical properties. samipubco.com Introducing electron-donating methyl groups is expected to raise the HOMO energy level, potentially decreasing the HOMO-LUMO gap and influencing its charge-transporting abilities. acs.org
Spectroscopic Properties: TD-DFT calculations are used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states (e.g., S0 → S1, S0 → S2). nih.gov These theoretical spectra can be compared with experimental data to assign specific absorption bands to electronic transitions, such as n-π* or π-π* transitions. mdpi.com
The table below illustrates typical data obtained from DFT calculations for various phenothiazine derivatives, demonstrating how substitutions influence key electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Calculation Method |
| 10-Phenylphenothiazine (PP) | -5.23 | -0.82 | 4.41 | 2.94 | B3LYP/6-311++G(d,p) samipubco.com |
| 10-Phenyl-10H-phenothiazine-3-carbaldehyde (PPC) | -5.70 | -2.04 | 3.66 | 5.77 | B3LYP/6-311++G(d,p) samipubco.com |
| 7-Bromo-10-phenyl-10H-phenothiazine-3-carbaldehyde (BPPC) | -5.73 | -2.05 | 3.68 | 4.97 | B3LYP/6-311++G(d,p) samipubco.com |
This table is interactive. Click on the headers to sort the data.
These computational tools provide a powerful framework for systematically studying how the specific placement of methyl groups in This compound modulates its conformational dynamics and electronic structure, thereby guiding the rational design of phenothiazine-based molecules for applications in electronics and materials science.
Advanced Research Applications and Mechanistic Biological Studies of Phenothiazines
Applications in Optoelectronic and Materials Science
The inherent properties of phenothiazine (B1677639) derivatives, such as their strong electron-donor capabilities, high charge carrier mobility, and the ability to form materials with tailored bandgaps, make them highly suitable for optoelectronic applications. researchgate.netrsc.org Their synthesis has led to materials with reversible redox behavior, a crucial feature for devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. researchgate.net
Phenothiazine derivatives are extensively used as a fundamental building block in the design of materials for OLEDs and OSCs. rsc.org Their strong electron-donating character is a key attribute for these applications. researchgate.net In the context of OLEDs, phenothiazine-based compounds have been engineered as efficient host materials, particularly for thermally activated delayed fluorescence (TADF) emitters. For instance, a novel host material, DMACMNPTO, which incorporates a phenothiazine dioxide unit, demonstrated excellent performance in blue, green, and yellow TADF-OLEDs, achieving high external quantum efficiencies (EQEs) of up to 19.1%. rsc.org Other derivatives have been developed as hole injection materials, showing improved luminance efficiency compared to commercial standards. nih.gov
In the field of organic photovoltaics, phenothiazines are a preferred donor moiety in donor-acceptor (D-A) type systems. nih.gov This configuration helps create materials with a compressed bandgap through intramolecular charge transfer (ICT). rsc.org A recent bottom-up synthesis strategy has produced 1,9-dimethyl-2,8-functionalized phenothiazines, creating a nonplanar butterfly structure with distinct donor and acceptor moieties to enhance ICT. rsc.org Numerous studies have demonstrated that modifying the phenothiazine core, for example by adding substituents at the N-10 position or incorporating thiophene (B33073) units, can significantly enhance the power conversion efficiency (PCE) of dye-sensitized solar cells (DSSCs). elsevierpure.comrsc.org Efficiencies reaching up to 6.22% have been reported for phenothiazine-based organic dyes, rivaling the performance of standard ruthenium-based sensitizers under similar conditions. rsc.orgrsc.org
Performance of Phenothiazine Derivatives in Optoelectronic Devices
| Device Type | Phenothiazine Derivative Type | Key Performance Metric | Reference |
|---|---|---|---|
| TADF-OLED | Phenothiazine dioxide-containing host (DMACMNPTO) | Max. EQE: 19.1% (Yellow), 18.6% (Green), 18.3% (Blue) | rsc.org |
| OLED | Hole Injection Material (1-NDD-t-BPBP) | Luminance Efficiency: 4.51 cd/A (11% improvement over commercial) | nih.gov |
| DSSC | NSPt-C6 (Hexyl group at N-10) | Overall Conversion Efficiency (η): 6.22% | elsevierpure.comrsc.org |
| DSSC | PTZ-based organic dyes | Overall Conversion Efficiency (η): up to 5.5% | rsc.org |
| OSC | A–D–A type with PTZ donor | Power Conversion Efficiency (PCE): 3.33% | rsc.org |
The responsive optical and electrochemical properties of phenothiazine derivatives make them excellent candidates for chemical sensors and stimuli-responsive materials. rsc.org Researchers have synthesized phenothiazine derivatives containing an N-H bond that exhibit chromic behavior in response to external stimuli, particularly fluoride (B91410) ions and electric voltages. rsc.orgscispace.com The addition of fluoride ions induces a distinct change in the emission color from blue to yellow, allowing for highly selective colorimetric detection. rsc.orgscispace.com
Furthermore, phenothiazine-based molecules have been developed as fluorogenic sensors for detecting radicals and chlorinated hydrocarbons. unito.itresearchgate.net For example, 10-(4-butoxyphenyl)-10H-phenothiazine shows a significant change in fluorescence emission upon exposure to compounds like chloroform (B151607) in the presence of light, enabling naked-eye detection at concentrations as low as 5 ppm. unito.itresearchgate.net In another application, electropolymerized films of cationic and anionic phenothiazine derivatives on glassy carbon electrodes have been used to create a sensitive DNA sensor for the detection of doxorubicin, with a limit of detection in the femtomolar range. rsc.org The unique photo-responsive nature of these compounds has also been harnessed to create flexible, biomimetic devices that undergo rapid color changes and deformation under UV light. chinesechemsoc.org
Phenothiazine-Based Chemical Sensors
| Phenothiazine Derivative | Detected Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| N-H containing phenothiazines | Fluoride ions (F⁻) | Colorimetric and fluorescent change (blue to yellow) | rsc.orgscispace.com |
| 10-(4-butoxyphenyl)-10H-phenothiazine | Chlorinated hydrocarbons (e.g., Chloroform) | Fluorogenic response upon light exposure | unito.itresearchgate.net |
| Cationic and anionic phenothiazine polymers | Doxorubicin (via DNA interaction) | Electrochemical signal change | rsc.org |
Photocatalytic Applications in Organic Transformations
Phenothiazine derivatives have emerged as a valuable class of organic photoredox catalysts, capable of facilitating a variety of synthetic transformations using visible light. rsc.orgnih.gov Their utility stems from their favorable redox properties and the ability to be excited by low-energy light sources, offering a sustainable alternative to traditional metal-based catalysts. nih.govbeilstein-journals.org
The photocatalytic cycle of a phenothiazine derivative begins with the absorption of light, promoting the molecule to an electronically excited state. nih.govbeilstein-journals.org In this state, the phenothiazine becomes a much stronger reducing agent. The proposed mechanism for many transformations involves a photoinduced single electron transfer (SET) from the excited photocatalyst to a substrate molecule. nih.govdiva-portal.org This generates a substrate radical anion and the phenothiazine radical cation. nih.gov The substrate radical anion can then undergo further reactions, such as protonation or fragmentation. nih.govacs.org The cycle is completed by a back-electron transfer to the phenothiazine radical cation, regenerating the ground-state catalyst for subsequent turnovers. nih.gov The redox potential of the catalyst, and thus its reactivity, can be precisely tuned by chemical modifications to the phenothiazine core, such as the introduction of electron-donating or electron-withdrawing groups. rsc.orgnih.gov
Phenothiazine-based dyes have proven to be effective photocatalysts for various organic transformations, including oxidative coupling reactions. rsc.orgnih.gov Notably, 3,7-disubstituted phenothiazine derivatives can catalyze the oxidative coupling of primary benzylamines to the corresponding imines under visible light irradiation from a blue LED at room temperature. nih.govresearchgate.net The efficiency of these catalysts is influenced by the electronic nature of the substituents on the phenothiazine ring. nih.gov
Research into extended phenothiazines, where the π-conjugation of the core is increased, has shown that these modifications lead to red-shifted light absorption and enhanced molar extinction coefficients. rsc.org This results in superior catalytic performance for the oxidative coupling of amines under visible light, whereas conventional phenothiazines often require UV irradiation for the same transformation. rsc.orgresearchgate.net In addition to purely organic photocatalysis, iron-catalyzed oxidative C-N coupling reactions have also been developed, using phenothiazines as coupling partners to generate N-arylated products, which are valuable compounds for their optoelectronic properties. nih.gov
Examples of Phenothiazine-Assisted Photocatalytic Reactions
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Oxidative Coupling of Primary Amines | 3,7-disubstituted phenothiazine dyes | Visible light (blue LED), ambient temperature | nih.gov |
| Oxidative Coupling of Amines to Imines | Extended conjugation phenothiazines | Efficient catalysis under visible light and sunlight | rsc.orgresearchgate.net |
| Nucleophilic Addition of Alcohols to Alkenes | N-Arylphenothiazines | Operates under UV-A; potential tuned by aryl substitution | nih.govbeilstein-journals.org |
| Oxidative C-N Coupling | Iron-based catalyst with phenothiazine | Uses air as the sole oxidant at room temperature | nih.gov |
Investigations of Bio-Relevant Molecular Interactions and Mechanistic Studies
Strictly Excluding Clinical Efficacy, Dosage, and Safety Data
Beyond materials science, phenothiazine derivatives are subjects of intense investigation for their interactions with biological systems at the molecular level. These studies focus on elucidating the mechanisms of action that underpin their biological activities, without assessing their therapeutic potential in clinical settings.
Structure-Mechanism Relationships in Enzyme Inhibition
The therapeutic and biological activities of phenothiazine derivatives are often linked to their ability to inhibit specific enzymes. Research into the kinetics and mechanisms of this inhibition provides crucial insights into their structure-activity relationships. A notable example within this class is 1,9-dimethyl-methylene blue (DMMB), a cationic phenothiazine derivative, which has been identified as a potent inhibitor of human butyrylcholinesterase (BChE). dergipark.org.tr
Kinetic analysis has demonstrated that DMMB acts as a linear mixed-type inhibitor of human BChE. dergipark.org.tr This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. The kinetic findings for DMMB revealed an inhibition constant (Ki) in the nanomolar range, indicating a high affinity for the enzyme. dergipark.org.tr The study determined a specific Ki value of 23 ± 0.004 nM. dergipark.org.tr This potent inhibitory action suggests that the 1,9-dimethyl substitution on the phenothiazine core structure is significant for its interaction with butyrylcholinesterase, an enzyme implicated in the progression of neurodegenerative disorders like Alzheimer's disease. dergipark.org.tr
| Parameter | Value | Significance |
|---|---|---|
| Inhibition Type | Linear Mixed-Type | Inhibitor binds to both free enzyme and enzyme-substrate complex. |
| Inhibition Constant (Ki) | 23 ± 0.004 nM | Measures the affinity of the inhibitor for the free enzyme; a low value indicates high potency. |
| Alpha (α) | 3.6 ± 1.6 | Factor by which Ki changes when the inhibitor binds to the enzyme-substrate complex versus the free enzyme. |
While other phenothiazine-based compounds have been investigated as inhibitors of different enzymes, such as farnesyltransferase (FTase) nih.govnih.gov, detailed mechanistic studies on FTase inhibition specifically by 1,9-dimethyl-10H-phenothiazine are not extensively documented in the reviewed literature. The potent action of DMMB on BChE, however, underscores the potential for designing highly specific enzyme inhibitors by modifying the substitution pattern on the core phenothiazine structure. dergipark.org.tr
Molecular Interactions with Biological Receptors (Focus on Binding Mode and Allosteric Mechanisms)
The interaction of phenothiazine derivatives with biological receptors is fundamental to their pharmacological effects. These interactions can be complex, involving allosteric mechanisms where the compound binds to a site on the receptor distinct from the primary binding site, inducing a conformational change that modulates the receptor's activity. pnas.orgbiorxiv.org For instance, the phenothiazine derivative chlorpromazine (B137089) has been shown to bind to an allosteric site in the ligand-binding domain of a Cys-loop receptor. pnas.org
However, specific research detailing the molecular binding modes and allosteric mechanisms of this compound with biological receptors is not prominently available in the existing scientific literature. While the broader class of phenothiazines is known to interact with a variety of receptors, including dopamine, serotonin, and cholinesterase receptors nih.govacs.orgacs.org, dedicated studies to elucidate the precise interactions, binding affinities, and potential allosteric modulation by the 1,9-dimethyl substituted variant are required to fully understand its biological activity profile.
Mechanistic Studies of Antioxidant Activity at the Molecular Level
Phenothiazines are recognized for their antioxidant properties, which are largely attributed to the electron-donating nature of the heterocyclic system. nih.govmdpi.com The mechanism of action is often proposed to involve the donation of a hydrogen atom from the N-H group at position 10 to neutralize free radicals, a process known as hydrogen atom transfer (HAT). core.ac.uk Another potential mechanism is single electron transfer (SET), where the phenothiazine molecule donates an electron. core.ac.uk The effectiveness of these mechanisms can be influenced by substituents on the phenothiazine rings. researchgate.net
Photochemical Pathways and Phototoxicity Mechanisms (Focus on Molecular Decomposition and Radical Formation)
The interaction of phenothiazine derivatives with UV radiation can lead to photochemical reactions, resulting in the formation of reactive species and potential phototoxicity. ingentaconnect.comresearchgate.net The general mechanism involves the absorption of light, leading to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. researchgate.netresearchgate.net This excited triplet state can initiate two primary types of photoreactions: Type I, involving electron transfer to produce radical ions, and Type II, involving energy transfer to molecular oxygen to generate highly reactive singlet oxygen. researchgate.net
Upon irradiation, many phenothiazines can form a stable radical cation (PTZ•+) and other free radicals, which are implicated in cellular damage. researchgate.netacs.org For example, the photolysis of chlorpromazine can lead to the cleavage of the C-Cl bond, forming a promazinyl radical. nih.gov These reactive intermediates can cause lipid peroxidation and damage to biomolecules. ingentaconnect.comresearchgate.net
Despite the extensive research on the photochemistry of compounds like chlorpromazine, thioridazine, and 10-methyl-phenothiazine researchgate.netnih.gov, specific studies detailing the photochemical decomposition pathways, radical formation, and phototoxicity mechanisms for this compound are not available in the reviewed literature. The influence of the 1,9-dimethyl substitution pattern on the photophysical properties, the quantum yields of radical formation, and the specific decomposition products remains an area for future research.
Q & A
What synthetic methodologies are effective for preparing 1,9-dimethyl-10H-phenothiazine derivatives?
Basic Research Focus
The synthesis of phenothiazine derivatives often involves N-alkylation, cross-coupling reactions, or sulfurization. For example, Sonogashira coupling (Pd-catalyzed cross-coupling of aryl halides with terminal alkynes) is a key method for introducing ethynyl groups, as demonstrated in the synthesis of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in THF/triethylamine . Sulfurization of diphenylamine with elemental sulfur under controlled conditions can also yield the phenothiazine core, followed by N-alkylation to introduce methyl groups . Optimization of reaction parameters (e.g., solvent, catalyst loading, temperature) is critical for improving yields, which may be low (e.g., 6.9% in Sonogashira reactions) due to steric hindrance or side reactions .
How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?
Basic Research Focus
Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and non-covalent interactions. For example, in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, triclinic crystal symmetry (P1 space group) and refined parameters (e.g., R = 0.037) confirmed the planar phenothiazine core and dihedral angles between the nitro group and the heterocycle . Use SHELXL for refinement, applying constraints for H-atoms and validating geometric parameters (e.g., C–C bond lengths: 1.34–1.44 Å) against expected values . ORTEP-3 visualization can highlight deviations in methyl group orientations .
How do computational methods aid in predicting electronic properties of this compound?
Advanced Research Focus
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and excitation energies. For instance, exact-exchange terms improve accuracy in atomization energy predictions (average deviation: 2.4 kcal/mol) . Compare computed NMR chemical shifts (e.g., H at δ 7.1–8.2 ppm) with experimental data to validate substituent effects on aromaticity . Molecular dynamics simulations can model solvent interactions affecting solubility or aggregation in biological assays .
What strategies address discrepancies in crystallographic data for phenothiazine derivatives?
Advanced Research Focus
Discrepancies in bond angles or thermal parameters may arise from disorder or twinning. Use SHELXD for initial structure solution and SHELXL for iterative refinement, applying TWIN commands for twinned crystals . Compare multiple datasets (e.g., variable-temperature crystallography) to distinguish static disorder from dynamic motion. For example, the torsion angle C13–N1–C1–C2 in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine showed minimal variation (−176.47° to −151.03°), confirming rigidity .
How to design biological assays for evaluating anticancer activity of this compound analogs?
Advanced Research Focus
Screen against glioblastoma (SNB-19), melanoma (C-32), and breast cancer (MDA-MB-231) cell lines using MTT assays . For mechanistic studies, employ RT-qPCR to quantify apoptosis-related genes (e.g., BCL-2, BAX) and proteome profiling to identify mitochondrial pathway activation . Compare IC values with cisplatin controls; derivatives with propynyl or N,N-diethylaminoethyl groups showed superior potency (e.g., 2–5 µM) .
What methodological considerations optimize synthetic yields of methyl-substituted phenothiazines?
Basic Research Focus
Low yields in alkylation reactions often result from steric hindrance. Use bulky bases (e.g., NaH) in anhydrous dioxane to enhance N-methylation efficiency . Purify via gel permeation chromatography or recrystallization (e.g., dichloromethane/hexane) to remove unreacted starting materials . Monitor reaction progress via H NMR (e.g., disappearance of NH signals at δ 4–5 ppm) .
How to analyze substituent effects on the photophysical properties of phenothiazine derivatives?
Advanced Research Focus
UV-Vis spectroscopy (e.g., λ ~350 nm for nitro-substituted derivatives) and fluorescence quenching studies reveal π-π* transitions and intramolecular charge transfer . Time-dependent DFT (TD-DFT) correlates experimental absorption bands with electronic transitions (e.g., S→S). Electrochemical methods (cyclic voltammetry) measure oxidation potentials to assess electron-donating/-withdrawing effects of methyl groups .
What are best practices for handling polymorphism in phenothiazine crystallization?
Advanced Research Focus
Screen solvents (e.g., CHCl, THF) and concentrations to isolate thermodynamically stable polymorphs. For 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, slow evaporation from dichloromethane yielded crystals suitable for diffraction . Use differential scanning calorimetry (DSC) to identify phase transitions and PXRD to confirm phase purity .
How to validate the purity of synthetic this compound derivatives?
Basic Research Focus
Combine HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution mass spectrometry (HRMS; ±0.001 Da accuracy) to detect impurities . H NMR integration ratios (e.g., methyl protons at δ 2.0–3.0 ppm) confirm stoichiometry. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
What computational tools predict intermolecular interactions in phenothiazine-based materials?
Advanced Research Focus
Hirshfeld surface analysis (CrystalExplorer) quantifies close contacts (e.g., H···O/N interactions in nitro derivatives) . Molecular docking (AutoDock Vina) models binding affinities to biological targets (e.g., HDAC enzymes) . Pair distribution function (PDF) analysis of X-ray data reveals short-range order in amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
